molecular formula C12H15ClN2 B1661793 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane CAS No. 952480-30-7

2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane

Cat. No.: B1661793
CAS No.: 952480-30-7
M. Wt: 222.71
InChI Key: JRXFRRAVHNPHTL-RYUDHWBXSA-N
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Description

2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane is a bicyclic compound featuring a unique structural framework. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure provides a rigid and stable framework, which can be advantageous in the design of new molecules with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug design and development, particularly in the creation of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with similar structural features but different chemical properties.

    Norbornane: A bicyclic hydrocarbon with a similar framework but lacking the diaza and chlorobenzyl groups.

    Camphor: A bicyclic ketone with a different functional group arrangement.

Uniqueness

Properties

IUPAC Name

(1S,4S)-2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXFRRAVHNPHTL-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168009
Record name (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952480-30-7
Record name (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952480-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
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2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
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2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
Reactant of Route 4
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2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
Reactant of Route 5
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2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
Reactant of Route 6
2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane

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